2-(benzylsulfonyl)-N-(2-bromophenyl)acetamide
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Overview
Description
N-(2-Bromophenyl)-2-phenylmethanesulfonylacetamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, a phenylmethanesulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-2-phenylmethanesulfonylacetamide typically involves the following steps:
Bromination: The starting material, 2-phenylmethanesulfonylacetamide, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Coupling Reaction: The brominated intermediate is then coupled with 2-bromophenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods: Industrial production of N-(2-Bromophenyl)-2-phenylmethanesulfonylacetamide may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-Bromophenyl)-2-phenylmethanesulfonylacetamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, amines; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate, hydrogen peroxide; usually performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or ether.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemistry: N-(2-Bromophenyl)-2-phenylmethanesulfonylacetamide is used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research into the medicinal applications of N-(2-Bromophenyl)-2-phenylmethanesulfonylacetamide focuses on its potential as a therapeutic agent for various diseases. Its derivatives are explored for their efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-2-phenylmethanesulfonylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and mode of action are essential to understand its therapeutic potential.
Comparison with Similar Compounds
- N-(2-Chlorophenyl)-2-phenylmethanesulfonylacetamide
- N-(2-Fluorophenyl)-2-phenylmethanesulfonylacetamide
- N-(2-Iodophenyl)-2-phenylmethanesulfonylacetamide
Comparison: N-(2-Bromophenyl)-2-phenylmethanesulfonylacetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C15H14BrNO3S |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C15H14BrNO3S/c16-13-8-4-5-9-14(13)17-15(18)11-21(19,20)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
RXVYFTYCLPDQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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